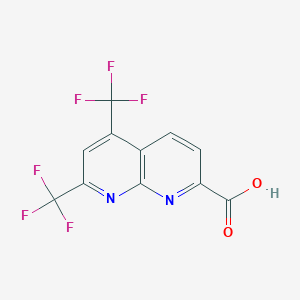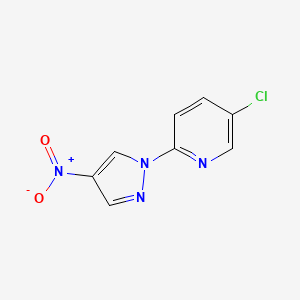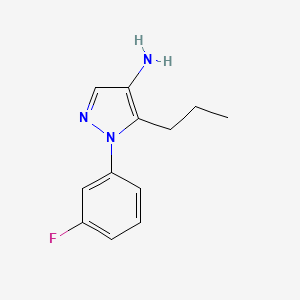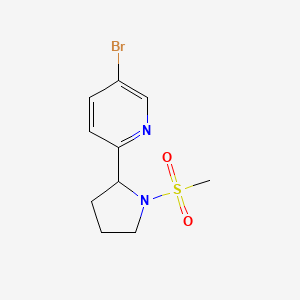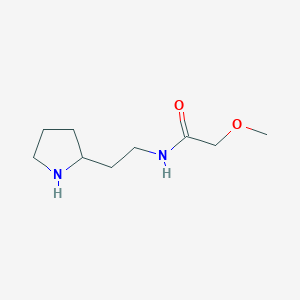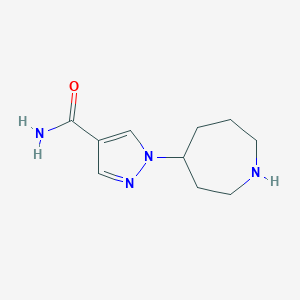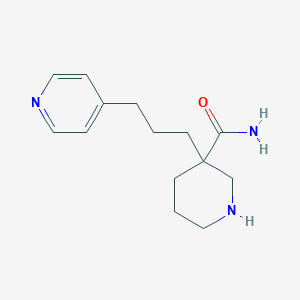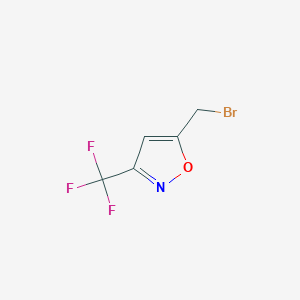
5-(Bromomethyl)-3-(trifluoromethyl)isoxazole
概要
説明
5-(Bromomethyl)-3-(trifluoromethyl)isoxazole is a chemical compound with the CAS Number: 1364677-98-4 . It has a molecular weight of 229.98 .
Synthesis Analysis
A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . This protocol can be further extended to the synthesis of perfluoroalkylated isoxazoles .Molecular Structure Analysis
The IUPAC name for this compound is 5-(bromomethyl)-3-(trifluoromethyl)isoxazole . The InChI code is 1S/C5H3BrF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2 .Chemical Reactions Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Various synthetic techniques are used for isoxazole synthesis, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius . The density is 1.355 g/mL at 25 °C and the refractive index is n20/D 1.348 (lit.) .科学的研究の応用
Synthesis of Fluoroalkyl-Substituted Isoxazoles
5-(Bromomethyl)-3-(trifluoromethyl)isoxazole has been used in the synthesis of various fluoroalkyl-substituted isoxazoles. A study demonstrated the preparation of these derivatives through regioselective reactions involving functionalized halogenoximes. This process is instrumental in producing 5-trifluoromethylisoxazoles and derivatives like 5-fluoromethyl- and 5-difluoromethylisoxazoles, which have potential applications in pharmaceuticals and agrochemicals (Chalyk et al., 2019).Formation of Isoxazoline Derivatives
The compound has been involved in the creation of isoxazoline derivatives. A study highlighted the diastereoselective trifluoromethylation and halogenation of isoxazole triflones, leading to highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives. These derivatives are being explored for their potential as antiparasiticides, demonstrating the significance of 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole in creating biologically active compounds (Kawai et al., 2014).Development of Functionalized Heterocycles
Research has shown that 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole can be used for developing various functionalized heterocycles. A study on the rearrangements of isoxazole-3-carboxylic acid amidoximes utilized this compound in reactions with monosubstituted ethylenes and acetylenes, highlighting its versatility in synthesizing different chemical structures (Andrianov et al., 1991).Synthesis of Dithia- and Tetrathiacyclophanes
The compound has been used in synthesizing dithia- and tetrathiacyclophanes. A specific reaction involved 5-bromomethyl-3-(p-bromomethylphenyl)isoxazole with various mercaptomethyl compounds, yielding dithia- and tetrathiaisoxazolophanes. This process illustrates the compound's role in creating complex chemical structures with potential applications in material science and pharmaceuticals (Hatta et al., 1997).Applications in Organic Synthesis
The compound has been a strategic building block in organic synthesis. Its versatility allows for the preparation of a variety of densely functionalized molecules, making it a critical component in the synthesis of drug candidates, agrochemicals, and materials (da Silva et al., 2018).
Safety And Hazards
特性
IUPAC Name |
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYNYIBFDBYBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-(trifluoromethyl)isoxazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

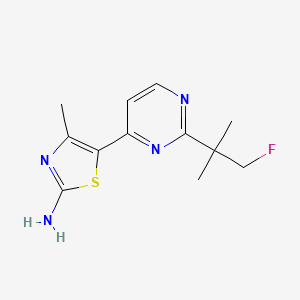
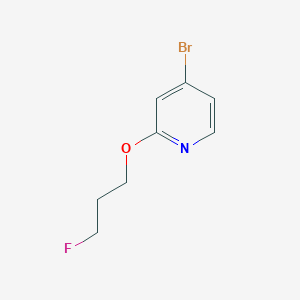
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)
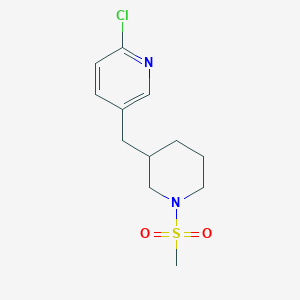
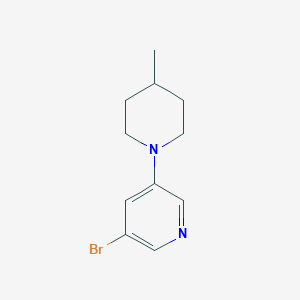
![Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1444491.png)
![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)
